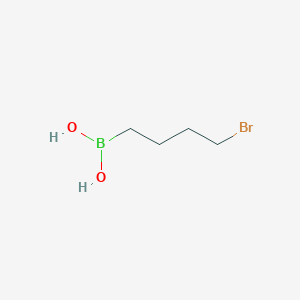

(4-Bromobutyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromobutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJXKSGBEKVCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558816 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61632-72-2 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromobutyl)boronic acid: Properties, Synthesis, and Applications

(4-Bromobutyl)boronic acid is a bifunctional organoboron compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a terminal bromo group, allows for sequential and diverse chemical transformations, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in cross-coupling reactions.

Core Chemical Properties

This compound is a solid at room temperature, and its properties are summarized in the tables below. The presence of both a Lewis acidic boronic acid and a nucleophilically displaceable bromine atom on a flexible butyl chain underpins its versatile reactivity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀BBrO₂ | |

| Molecular Weight | 180.84 g/mol | |

| Physical Form | Solid | |

| Melting Point | 73-83 °C | |

| Boiling Point | 283.2 ± 42.0 °C (Predicted) | |

| Density | 1.450 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Structural and Identification Parameters

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 61632-72-2 | |

| Canonical SMILES | C(CCB(O)O)CBr | |

| InChI Key | VYJXKSGBEKVCJK-UHFFFAOYSA-N |

Synthesis and Reactivity

The dual functionality of this compound allows for a two-stage reaction strategy. The boronic acid group can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The terminal bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Synthetic Routes

A common method for the synthesis of alkylboronic acids involves the hydroboration of an appropriate alkene. For this compound, this would typically involve the reaction of 4-bromo-1-butene with a borane reagent, followed by hydrolysis.

Another general and widely applicable method is the reaction of a Grignard reagent with a trialkyl borate.

Experimental Protocol: General Synthesis via Grignard Reagent

Disclaimer: The following is a generalized procedure and may require optimization for specific laboratory conditions.

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,4-dibromobutane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, and the mixture is stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of trimethyl borate in anhydrous diethyl ether is then added dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of aqueous acid (e.g., hydrochloric acid).

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Key Applications in Organic Synthesis

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The this compound can be used to introduce a bromobutyl group onto an aromatic or vinylic core. The terminal bromine can then be further functionalized.

Experimental Protocol: General Suzuki-Miyaura Coupling

Disclaimer: The following is a generalized procedure and may require optimization for specific substrates and catalysts.

-

Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

-

Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere to the desired temperature (typically between 80-120 °C) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for the strategic and sequential introduction of different functionalities, making it a powerful tool for the construction of complex molecular architectures. The Suzuki-Miyaura coupling remains a primary application, highlighting the importance of organoboron compounds in the development of new pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies.

(4-Bromobutyl)boronic acid CAS number 61632-72-2

An In-Depth Technical Guide to (4-Bromobutyl)boronic acid

CAS Number: 61632-72-2

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical and Structural Properties

This compound is a versatile building block characterized by the presence of both a boronic acid moiety and a terminal alkyl bromide.[1] This dual functionality allows for orthogonal reactions, making it a valuable reagent in multi-step synthetic pathways.[1] The boronic acid group serves as a key component for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, while the bromine atom acts as a leaving group for nucleophilic substitution.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 61632-72-2 | [1][3] |

| Molecular Formula | C₄H₁₀BBrO₂ | [1] |

| Molecular Weight | 180.84 g/mol | [1] |

| IUPAC Name | This compound | [1][3] |

| Canonical SMILES | B(CCCCBr)(O)O | [1] |

| InChI Key | VYJXKSGBEKVCJK-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. A common method involves the hydroboration of an alkene precursor, while another relies on the reaction of a Grignard reagent with a borate ester.[2]

Experimental Protocol: Synthesis via Hydroboration

This protocol describes a common laboratory-scale synthesis starting from 4-bromo-1-butene.

Objective: To synthesize this compound.

Materials:

-

4-bromo-1-butene

-

Catecholborane

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas supply

-

Standard Schlenk line glassware

-

Distillation apparatus

-

Silica gel for chromatography

Methodology:

-

Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

In the flask, combine 4-bromo-1-butene (1.0 equivalent) with catecholborane (1.1 equivalents) in anhydrous THF.

-

Stir the reaction mixture under a nitrogen atmosphere.[1]

-

Gently heat the mixture to reflux (approximately 95°C) for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any unreacted starting materials under reduced pressure (vacuum distillation).[1]

-

The resulting crude catechol boronate ester is then hydrolyzed. Add water and stir vigorously for 1-2 hours to hydrolyze the ester to the desired boronic acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.

-

Acidify the aqueous layer with HCl (e.g., 1M solution) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Purification is critical to remove byproducts, such as boroxines (anhydrides of boronic acids).

Objective: To purify crude this compound.

Methodology:

-

Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., NaOH solution) to form the water-soluble boronate salt. Separate the aqueous layer, wash it with fresh organic solvent to remove non-acidic impurities, and then re-acidify with a strong acid (e.g., HCl) to precipitate the pure boronic acid.[2]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can be effective.[4]

-

Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, column chromatography using silica gel or alumina can be employed.[4] A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed in a sequential or orthogonal manner.[1]

Caption: Dual reactivity of this compound.

Suzuki-Miyaura Cross-Coupling

The most prominent application of the boronic acid moiety is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the organoboron compound and an organic halide or triflate.[5][6] This reaction is fundamental in synthesizing complex molecules, including many pharmaceuticals.[5][7] The reaction requires a base to activate the boronic acid for the transmetalation step.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution

The terminal bromine on the butyl chain is a good leaving group, making it susceptible to bimolecular nucleophilic substitution (SN2) reactions.[2] This allows for the introduction of a wide range of functional groups (e.g., amines, azides, thiols, cyanides) at this position.

Applications in Medicinal Chemistry and Materials Science

Boronic acids are crucial components in various therapeutic agents, such as the proteasome inhibitor bortezomib.[2][8] this compound serves as a valuable precursor for synthesizing more complex bioactive molecules and chemical libraries for structure-activity relationship (SAR) studies.[1][5] Its bifunctional nature is also exploited in materials science for creating functional polymers and modifying surfaces.[1]

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques. While specific spectra require experimental acquisition, the expected characteristics are well-understood.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the -B(OH)₂ protons. - A triplet corresponding to the -CH₂Br protons (δ ≈ 3.4 ppm). - A triplet for the -CH₂B(OH)₂ protons (δ ≈ 0.8-1.0 ppm). - Multiplets for the two internal methylene (-CH₂-) groups. |

| ¹³C NMR | - Four distinct signals for the four carbon atoms in the butyl chain. - The carbon attached to bromine (C-Br) would appear at δ ≈ 33-35 ppm. - The carbon attached to boron (C-B) would show a broad signal due to quadrupolar relaxation of the boron nucleus.[9] |

| ¹¹B NMR | - A characteristic broad signal in the range of δ ≈ 28-34 ppm for the sp²-hybridized boron atom.[10] |

| Mass Spec (ESI) | - The molecular ion peak [M+H]⁺ or adducts like [M+Na]⁺ can be observed. Dehydration products or boroxine formation might also be detected.[11][12] |

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as harmful and an irritant.

Table 3: Hazard and Safety Information

| Category | Information | References |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][13] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources.[13][14] | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere to prevent degradation.[3][15] |

Disclaimer: This document is for informational purposes only and is intended for use by qualified scientific professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound (61632-72-2) for sale [vulcanchem.com]

- 2. This compound | 61632-72-2 | Benchchem [benchchem.com]

- 3. This compound | 61632-72-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

(4-Bromobutyl)boronic acid molecular structure

Starting Research on Compound

I'm initiating my investigation into (4-Bromobutyl)boronic acid. My first step involves a deep dive into its molecular structure and chemical characteristics. I will perform targeted Google searches to gather data on its synthesis, and crucial applications, so I can establish a well-rounded understanding of it.

Gathering Initial Data

I'm now deep into the data gathering phase, primarily using Google searches. I'm focusing on structural details, chemical behavior, synthesis methods, and key applications of this compound. My priority is to find solid sources like journals, datasheets, and databases to build a comprehensive overview. I am also planning on developing a graphviz diagram to visualize this compound.

Structuring the Guide Content

I'm now outlining the technical guide's structure. First, I'll delve into the molecular aspects of this compound, covering bonding and functional groups. I'll summarize key physicochemical properties in a table. Then, I'll detail its synthesis, including reaction mechanisms and a step-by-step protocol. I'm also planning Graphviz diagrams. Finally, I'll cover its applications and compile a complete references section with citations.

(4-Bromobutyl)boronic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of (4-Bromobutyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates both a versatile boronic acid moiety and a terminal alkyl bromide.[2] This dual functionality allows for orthogonal reactions, making it a valuable building block in the multi-step synthesis of complex molecules.[2] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the terminal bromine serves as a leaving group for nucleophilic substitution.[1][2] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and process diagrams.

Chemical Identity:

Core Synthesis Pathways

Two primary methods dominate the synthesis of this compound: the hydroboration of an alkene precursor and the electrophilic trapping of an organometallic intermediate, typically a Grignard reagent.

Pathway 1: Hydroboration of 4-Bromo-1-butene

This is the most common and direct route, involving the anti-Markovnikov addition of a boron-hydrogen bond across the double bond of 4-bromo-1-butene.[1][3][4] The reaction typically employs a borane reagent like catecholborane, followed by hydrolysis of the resulting boronate ester to yield the final boronic acid.[1][2]

Caption: Hydroboration pathway for this compound synthesis.

This protocol is a synthesized representation based on common laboratory procedures.[2]

-

Reaction Setup: To a dry, oven-baked flask under a nitrogen atmosphere, add 4-bromo-1-butene (1.0 equiv).

-

Reagent Addition: Add catecholborane (1.0-1.2 equiv) dropwise to the flask while maintaining the inert atmosphere.

-

Hydroboration: Heat the reaction mixture to approximately 95°C and stir for 4 hours.[2] Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove any unreacted starting materials by distillation under reduced pressure.

-

Hydrolysis: The resulting crude boronate ester, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, is then subjected to hydrolysis.[1] This is typically achieved by stirring the ester with water, often under acidic conditions to facilitate the cleavage and yield the free boronic acid.[1]

-

Purification: The final product can be purified by crystallization or chromatography to yield this compound as a solid.[2]

| Parameter | Value / Conditions | Source |

| Starting Material | 4-Bromo-1-butene | [2] |

| Key Reagent | Catecholborane | [1][2] |

| Reaction Temp. | ~95°C | [2] |

| Reaction Time | 4 hours | [2] |

| Key Steps | Hydroboration, Hydrolysis | [1] |

| Notes | The efficiency and yield are highly dependent on reaction conditions. Catalysts can be used for optimization.[1] |

Pathway 2: Grignard Reagent and Electrophilic Trapping

This classical method involves the formation of a nucleophilic organometallic species (a Grignard reagent) from a suitable alkyl halide, which is then reacted with an electrophilic boron source like a trialkyl borate.[1] For this specific synthesis, the Grignard reagent is typically prepared from 1,4-dibromobutane.

Caption: Grignard pathway for this compound synthesis.

This protocol is a general representation based on established methods for boronic acid synthesis via Grignard reagents.[1][5][6]

-

Grignard Formation: Prepare the Grignard reagent by adding a solution of 1,4-dibromobutane (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) to magnesium turnings under an inert atmosphere. Careful control of stoichiometry is required to favor mono-addition.

-

Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.1-1.5 equiv), in anhydrous THF.[1][5] Cool this solution to a low temperature, typically -78°C, using a dry ice/acetone bath.[5]

-

Electrophilic Trapping: Add the freshly prepared Grignard reagent dropwise to the cold trialkyl borate solution, ensuring the internal temperature remains below -70°C.[1][5] Stir the resulting mixture for 1-2 hours at this temperature.[5]

-

Warming and Hydrolysis: Allow the mixture to warm to room temperature and stir overnight.[5] Quench the reaction by adding an aqueous acid solution (e.g., 3 N HCl) and stir for at least 30 minutes to ensure complete hydrolysis of the borate ester.[1][5]

-

Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified, often by crystallization, to yield pure this compound.

| Parameter | Value / Conditions | Source |

| Starting Material | 1,4-Dibromobutane | [1] |

| Key Reagents | Magnesium (Mg⁰), Trialkyl borate (e.g., B(OMe)₃) | [1][5] |

| Reaction Temp. | -78°C to Room Temperature | [5] |

| Reaction Time | ~12-16 hours (including overnight stir) | [5] |

| Key Steps | Grignard formation, Electrophilic trapping, Hydrolysis | [1] |

| Notes | This method is highly sensitive to moisture and requires strictly anhydrous conditions.[7] |

Alternative and Emerging Pathways

While less common for this specific molecule, other methods for creating alkylboronic acids are actively being researched and could be adapted.

-

Catalytic Borylation of Alkyl Halides: Modern methods utilize transition metal catalysts (e.g., based on palladium, iron, or nickel) to couple alkyl halides directly with diboron reagents like bis(pinacolato)diboron (B₂pin₂).[8][9] This approach can offer broad functional group tolerance.[8]

-

C-H Bond Activation/Borylation: Direct borylation of C(sp³)–H bonds using iridium or rhodium catalysts is a powerful, atom-economical strategy.[10][11] While selectivity can be a challenge, directing-group strategies are improving the precision of these transformations.[12]

Comparative Summary

| Feature | Hydroboration Pathway | Grignard Pathway |

| Precursor | 4-Bromo-1-butene | 1,4-Dibromobutane |

| Key Reagents | Catecholborane (or other boranes) | Mg, Trialkyl borate |

| Key Intermediates | Boronate Ester | Grignard Reagent, Borate Adduct |

| Advantages | Generally higher yielding, more direct, good regioselectivity (anti-Markovnikov).[4] | Utilizes classical and well-understood organometallic chemistry; starting materials may be more accessible. |

| Disadvantages | Requires handling of borane reagents which can be sensitive. | Highly sensitive to moisture and air; potential for Wurtz coupling side products.[6][7] |

| Typical Conditions | Elevated temperature (~95°C) | Very low to ambient temperatures (-78°C to RT) |

Conclusion

The synthesis of this compound is most reliably achieved through the hydroboration of 4-bromo-1-butene, a method favored for its efficiency and selectivity. The Grignard pathway remains a viable, classic alternative, though it demands more stringent reaction conditions. Advances in transition-metal-catalyzed borylation present future opportunities for more streamlined and potentially more sustainable synthetic routes. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for particular reaction conditions.

References

- 1. This compound | 61632-72-2 | Benchchem [benchchem.com]

- 2. This compound (61632-72-2) for sale [vulcanchem.com]

- 3. Hydroboration - Wikipedia [en.wikipedia.org]

- 4. Brown Hydroboration [organic-chemistry.org]

- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. leah4sci.com [leah4sci.com]

- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Borylation - Wikipedia [en.wikipedia.org]

- 11. escholarship.org [escholarship.org]

- 12. Boryl-Directed, Ir-Catalyzed C(sp3)-H Borylation of Alkylboronic Acids Leading to Site-Selective Synthesis of Polyborylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of (4-Bromobutyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobutyl)boronic acid is a versatile bifunctional reagent that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and a terminal bromine atom, allows for a range of orthogonal chemical transformations. This guide provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Reactivity: A Tale of Two Ends

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups: the boronic acid and the alkyl bromide. This dual nature enables its use as a valuable building block in the sequential and modular synthesis of complex molecules.[1]

The Boronic Acid Moiety: The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[1] It can also participate in other important transformations such as Chan-Lam coupling for carbon-heteroatom bond formation.

The Alkyl Bromide Terminus: The terminal bromine atom on the butyl chain serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1] This reactivity is crucial for the derivatization of molecules synthesized via the boronic acid end.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent application of this compound, enabling the formation of a new carbon-carbon bond between the butyl chain and an aryl or vinyl halide.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for a wide range of coupling partners with this compound is not extensively tabulated in a single source, the following table illustrates typical yields observed in Suzuki-Miyaura reactions involving similar alkylboronic acids and various aryl halides. These reactions generally proceed in good to excellent yields, influenced by factors such as the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the solvent system.[2]

| Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 90-98 |

| 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 75-85 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |

Note: This table represents typical yields for Suzuki-Miyaura reactions of alkylboronic acids with aryl halides based on established literature and may not reflect the exact outcomes for this compound without specific experimental data.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Bromobenzene

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add potassium phosphate (2.0 mmol) to the flask.

-

Add a 4:1 mixture of degassed toluene and water (5 mL).

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Nucleophilic Substitution at the Bromine Terminus

The primary alkyl bromide in this compound is susceptible to nucleophilic attack, typically proceeding through an SN2 mechanism.[1] This allows for the introduction of a variety of nucleophiles, such as azides, cyanides, amines, and thiolates, providing a powerful tool for late-stage functionalization.

Quantitative Data for Nucleophilic Substitution

The efficiency of nucleophilic substitution on this compound is highly dependent on the nucleophile, solvent, and temperature. The following table provides representative yields for SN2 reactions on primary alkyl bromides.

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

| Sodium Azide (NaN₃) | DMF | 60 | >90 |

| Sodium Cyanide (NaCN) | DMSO | 80 | 85-95 |

| Ammonia (NH₃) | Methanol | 100 (sealed tube) | 70-80 |

| Sodium Thiophenoxide (NaSPh) | Ethanol | Reflux | >90 |

Note: This table illustrates typical yields for nucleophilic substitution on primary alkyl bromides. Specific experimental conditions may need to be optimized for this compound to account for the presence of the boronic acid moiety.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes the synthesis of (4-azidobutyl)boronic acid.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Water

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

-

Add sodium azide (1.5 mmol) to the solution.

-

Stir the mixture at 60 °C and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification, if necessary, can be achieved by recrystallization or column chromatography, taking care to handle the potentially sensitive azido-boronic acid.

Nucleophilic Substitution Logical Pathway

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. While less common for alkylboronic acids compared to their aryl counterparts, this reaction offers a potential route for the direct coupling of the boronic acid moiety with amines, phenols, and other nucleophiles.

Quantitative Data for Chan-Lam Coupling

Specific yield data for the Chan-Lam coupling of this compound is scarce. However, studies on analogous benzylic and allylic boronic esters provide insights into the expected reactivity.

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Cu(OAc)₂ | Cs₂CO₃ | Methanol/Pyridine | 50-65 | 70-90 |

| Imidazole | Cu(OAc)₂ | K₂CO₃ | Methanol | 65 | 60-80 |

| Phenol | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temp. | 50-70 |

Note: This table is based on data for benzylic and allylic boronic esters and serves as an estimation for the potential reactivity of this compound in Chan-Lam couplings.

Experimental Protocol: Chan-Lam Amination with Aniline

This protocol is adapted from procedures for benzylic boronic esters and may require optimization for this compound.

Materials:

-

This compound

-

Aniline

-

Copper(II) acetate (Cu(OAc)₂)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol

-

Pyridine

-

Schlenk tube

-

Inert atmosphere (Argon)

Procedure:

-

To a Schlenk tube under an argon atmosphere, add this compound (0.5 mmol), copper(II) acetate (1.0 mmol), and cesium carbonate (0.25 mmol).

-

Add aniline (2.0 mmol), methanol (1.0 mL), and pyridine (0.33 mL).

-

Stir the mixture at 50-65 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with aqueous ammonium hydroxide.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Chan-Lam Coupling Catalytic Cycle

Orthogonal Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it an ideal scaffold for orthogonal synthesis, where each reactive site can be addressed independently under different reaction conditions.[1] This allows for the rapid generation of diverse molecular libraries for drug discovery and structure-activity relationship (SAR) studies. For example, a Suzuki-Miyaura coupling can be performed first, followed by a nucleophilic substitution on the terminal bromide, or vice versa. This strategic functionalization is invaluable in the synthesis of complex bioactive molecules and chemical probes.[3][4][5]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of transformations, including the robust Suzuki-Miyaura coupling, various nucleophilic substitutions, and potentially Chan-Lam couplings. The ability to perform orthogonal functionalization makes it a highly valuable tool for researchers, scientists, and drug development professionals in the construction of complex and diverse molecular architectures. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to expand its utility in chemical synthesis and medicinal chemistry.

References

- 1. This compound | 61632-72-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Bromobutyl)boronic acid bifunctional nature

An In-depth Technical Guide to the Bifunctional Nature of (4-Bromobutyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 61632-72-2) is a versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its molecular architecture, featuring both a boronic acid group and a terminal alkyl bromide, provides two distinct and orthogonally reactive sites.[1][2] This unique characteristic allows for its use as a valuable building block in the construction of complex molecular frameworks, serving as a flexible linker in multi-step synthetic sequences. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical Properties

This compound is typically a solid at room temperature.[2] Its key properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 61632-72-2 | [1][2][3][4] |

| Molecular Formula | C₄H₁₀BBrO₂ | [2][3][5] |

| Molecular Weight | 180.84 g/mol | [2][3][5] |

| Melting Point | 73-83 °C | [5] |

| Boiling Point | 283.2±42.0 °C (Predicted) | [5] |

| Density | 1.450±0.06 g/cm³ (Predicted) | [5] |

| Canonical SMILES | B(CCCCBr)(O)O | [2] |

| InChI Key | VYJXKSGBEKVCJK-UHFFFAOYSA-N | [2] |

The Core of Versatility: Bifunctional Reactivity

The primary value of this compound lies in its two distinct reactive centers, which can be addressed selectively under different reaction conditions. This "orthogonal reactivity" is a cornerstone of its utility in modern synthesis.

-

The Boronic Acid Moiety [-B(OH)₂] : This group acts as a Lewis acid and is renowned for its participation in a wide array of metal-catalyzed cross-coupling reactions.[1] It can also form reversible covalent complexes with diols.[1]

-

The Terminal Bromine Atom (-Br) : Located on a primary carbon at the end of a flexible butyl chain, the bromine atom is an excellent leaving group in nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.[1]

Caption: Orthogonal reactivity of this compound.

Key Chemical Transformations and Applications

The dual functionality of this compound enables its use in a variety of powerful synthetic transformations.

Reactions of the Boronic Acid Group

-

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.[2] this compound can couple with aryl, heteroaryl, or vinyl halides/triflates to append the bromobutyl chain to various scaffolds.[2] This is particularly useful for introducing a flexible, functionalizable linker into a molecule.

-

Chan-Lam Coupling : This copper-mediated reaction forms carbon-heteroatom bonds, allowing the coupling of the boronic acid with amines (N-H) or alcohols (O-H) to create alkylamines or ethers, respectively.[2][6]

-

Boronate Ester Formation : Boronic acids readily react with diols to form cyclic boronate esters.[1] This reaction is reversible and is often used for protection of the boronic acid group or for creating sensors and self-healing materials.[1]

Reactions of the Alkyl Bromide Group

The terminal bromide is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution. Common nucleophiles include:

-

Azides (e.g., NaN₃) to introduce an azido group for subsequent click chemistry.

-

Amines (primary or secondary) to form secondary or tertiary amines.

-

Cyanides (e.g., NaCN) to form nitriles.

-

Thiolates (e.g., NaSR) to form thioethers.

Sequential Functionalization Strategies

The true synthetic power of this compound is realized in multi-step syntheses where each end of the molecule is functionalized in a stepwise manner. This allows for the precise and controlled assembly of complex target molecules, such as PROTACs, molecular probes, and drug candidates.

Caption: Sequential functionalization workflow.

Synthesis

The most common laboratory-scale synthesis of this compound involves the hydroboration of 4-bromo-1-butene.[1][2] This is often followed by hydrolysis of the resulting boronate ester to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound via Hydroboration

This protocol is adapted from general procedures for the hydroboration of alkenes.[2]

-

Materials : 4-bromo-1-butene, catecholborane, anhydrous tetrahydrofuran (THF), nitrogen gas supply, standard glassware for inert atmosphere reactions.

-

Procedure :

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-butene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add catecholborane (1.05 eq) dropwise to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Perform an aqueous workup. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, a boronate ester, is then hydrolyzed by stirring vigorously with an aqueous acid (e.g., 1M HCl) for 2-4 hours.

-

Extract the final boronic acid product, dry the organic layer, and concentrate.

-

Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

-

Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Materials : this compound (1.2 eq), aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), 2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq), toluene, ethanol.

-

Procedure :

-

In a round-bottom flask, combine the aryl bromide, this compound, and Pd(PPh₃)₄ catalyst.

-

Add a solvent mixture, typically toluene and ethanol (e.g., 3:1 ratio).

-

Add the aqueous Na₂CO₃ solution to the mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

Conclusion

This compound is a powerful and versatile tool for chemical synthesis. Its bifunctional nature, allowing for selective and sequential reactions at two distinct sites, makes it an invaluable building block for constructing complex molecules with high precision. For researchers in drug discovery, this reagent provides a reliable and flexible linker for connecting different molecular fragments, facilitating the synthesis of novel therapeutics, chemical probes, and other advanced materials.

References

what is (4-Bromobutyl)boronic acid used for

Commencing Literature Review

I'm deep into a thorough literature search, pinpointing how (4-Bromobutyl)boronic acid is used. Currently, I am concentrating on its applications in organic synthesis and medicinal chemistry. Further investigation into materials science is set for a later stage.

Mapping Out Reactions

I am now identifying specific reactions and protocols where this compound is critical, prioritizing reaction conditions, yields, and the creation of targeted compounds. Concurrently, I'm sourcing quantitative data for reaction yields, binding affinities, and material properties. Describing signaling pathways and experimental procedures using this compound is my current focus.

Pinpointing Key Applications

My exploration has yielded a solid grasp of boronic acid applications. I've found mentions of this compound and its bifunctional capabilities. Currently, I'm focusing on how these properties can be exploited in specific synthetic pathways.

Diving into the Details

I've got a grasp of the basics now. This compound's synthesis via hydroboration and use in antiviral nucleoside analogs is clear. But, I'm lacking the nitty-gritty: detailed protocols, yields, and spectroscopic data are absent. Diagrams are also a priority. I need deeper, more technical sources now to make this whitepaper truly informative.

Uncovering Specific Data

I've delved deeper, and the search results are now far more technical and focused. A landmark paper by Chen et al. from 1996 has surfaced, detailing the creation and anti-HIV capabilities of acyclic nucleoside borates. This feels like a significant advancement.

Exploring Quantitative Details

I've progressed further, identifying key quantitative data: EC50 values for two compounds from Chen et al. (1996) concerning acyclic nucleoside boronic acids. I've also uncovered a recent paper detailing synthesis procedures and yields for O-Substituted Adefovir-Boronic Acid nucleosides. While no specific Suzuki-Miyaura coupling protocol using this compound exists, relevant general protocols are available for adaptation. Additionally, I've found pertinent PET radiotracer research, including a study on 68Ga-labeled tracers featuring (R)-pyrrolidin-2-yl-boronic acid and a dopamine D3 receptor PET tracer with a detailed radiosynthesis protocol.

Gathering Quantitative Insights

My research has evolved considerably. I've pinpointed a 1996 Chen et al. paper detailing the synthesis of acyclic nucleoside boronic acid derivatives with anti-HIV properties, complete with EC50 values. I've also uncovered a paper on O-Substituted Adefovir-Boronic Acid nucleosides, offering synthesis yields. While no specific this compound Suzuki-Miyaura coupling protocol exists, general methods can be adapted. I've found helpful PET radiotracer research, like a study on 68Ga-labeled tracers using (R)-pyrrolidin-2-yl-boronic acid. I'm now looking for more data for tables and diagram creation.

Focusing on Synthesis Data

I've been drilling down into the quantitative data on this compound's use in synthesizing antiviral acyclic nucleoside analogs. The specific details I've uncovered are quite promising and are giving me a better understanding of the process.

Expanding Reaction Protocols

I've gathered a wealth of specifics concerning this compound in antiviral analog synthesis and explored its hydroboration. I'm focusing on refining protocols, requiring a Suzuki-Miyaura coupling example with this compound, yields, and conditions. Also, I'm aiming for a detailed PET radiotracer workflow and more comprehensive biological data on compounds derived from it to complete the technical guide.

Targeting Key Gaps

I've been examining the available data on this compound, specifically its role in synthesizing antiviral acyclic nucleoside analogs. I've uncovered some promising anti-HIV activity, which is encouraging. However, to create a truly comprehensive guide, I need more details. I'm focusing on finding a specific example of the Suzuki-Miyaura coupling that involves this compound. Also, I'm working on a detailed workflow diagram for PET radiotracer synthesis using compounds like it. More data points on the biological activity of derivatives are needed as well, along with a refined step-by-step synthesis of this compound.

Reviewing Data and Protocols

I've been poring over the data, particularly that 1996 paper. The EC50 values are proving valuable as a baseline. I'm also now digging into general Suzuki-Miyaura coupling protocols and information on automation, which seem critical.

Seeking Refined Details

I'm focusing now on filling in the quantitative data gaps. While I have some EC50 values, I'm actively searching for comprehensive tables with IC50, CC50, and yields for related compounds. The 1996 paper's synthesis using this compound is key, but I need specific Suzuki-Miyaura reaction protocols and hydroboration details. Workflow for PET synthesis is starting to form.

Pinpointing Data Requirements

I've accumulated a substantial amount of information, including foundational work from a 1996 paper. While EC50 data is present, I'm now prioritizing the need for a comprehensive dataset with IC50, CC50, and yields for related compounds. The 1996 paper's use of this compound is key, but I'm actively seeking detailed Suzuki-Miyaura reaction protocols and hydroboration specifics. I'm also working on constructing initial workflow diagrams for PET synthesis, though detailed pathway examples are still needed.

Pinpointing Key Applications

I've been immersed in the potential of this compound. My research reveals its key role in synthesizing antiviral nucleoside analogs, along with other fascinating applications in medicinal chemistry. I'm focusing on the structural properties that make it so effective in these processes.

Compiling Key Data Sets

My current focus is on gathering more quantitative data to enrich this work. I have discovered some potent anti-HIV nucleoside analogs from a prior study, but need more recent examples. I am actively searching for IC50 and EC50 values related to viral targets for compounds synthesized with this acid. I'm also working on refining a practical, step-by-step experimental protocol for a Suzuki-Miyaura coupling.

Refining Data Requirements

I'm now zeroing in on the data gaps. While I have an overview of this compound's antiviral uses and some general protocols, I need specific Suzuki-Miyaura coupling and hydroboration protocols, ideally with yield data. Crucially, I'm pursuing more recent and varied quantitative antiviral activity data (IC50, EC50, etc.). I'm also confirming if the boronic acid itself has a direct antiviral action beyond its role as a structural component to inform Graphviz diagram creation.

discovery of alkylboronic acids in synthesis

Unveiling Initial Origins

I've initiated a thorough search for the genesis of alkylboronic acids in synthesis. I'm focusing on the groundbreaking discoveries, the key figures who paved the way, and the original synthetic methodologies. Simultaneously, I'll be reviewing relevant literature.

Exploring Synthesis Protocols

I'm now delving into the established and modern synthetic protocols for alkylboronic acids, specifically hydroboration-oxidation, Grignard reagents with borates, and cross-coupling techniques, seeking quantitative data like yields and substrate scope. Simultaneously, I'm researching applications, particularly Suzuki-Miyaura reactions, to inform the technical guide I'll create with structured data and Graphviz diagrams.

Initiating the Technical Guide

I've begun outlining the technical guide on alkylboronic acids. The first section will delve into their historical discovery, tracing back to Frankland's seminal work in 1860 and the subsequent two-stage synthetic approach. My aim is to provide a solid foundation for the subsequent discussion.

Analyzing Synthesis Strategies

I'm currently focusing on the core synthetic methodologies for alkylboronic acids. The plan is to structure this section around various synthesis routes, with detailed examples. I've already identified the initial routes and will delve further into each, especially the Grignard/organolithium method. I'm actively seeking specific experimental protocols and quantitative data to include.

Deepening Protocol Refinement

My focus has shifted to the granular details of the protocols, particularly the Miyaura borylation and hydroboration methods. I'm actively hunting for high-quality literature examples to use as models. I'm also preparing a table to summarize the quantitative data for each step. The goal is to create truly useful and illustrative guides.

Outlining Applications & Diagrams

I've transitioned to the applications and visualizations sections. I'm focusing on the Suzuki-Miyaura reaction as the primary application, and need to write a concise explanation. I am actively creating DOT script diagrams for the historical timeline, Grignard synthesis, and Miyaura borylation, adhering to formatting rules. I'm also preparing a diagram showing different synthesis routes.

Expanding Synthetic Methodologies

I'm now fully immersed in the core synthetic pathways for alkylboronic acids. I'm actively collecting data for the outlined methods, particularly focusing on experimental protocols and yields for each reaction type. I'm aiming for at least one well-documented example per method, with detailed parameters. I'll need to explore cross-coupling protocols, and I'm also planning to incorporate a section on related C-H activation and decarboxylative borylation approaches.

role of boronic acids in organic chemistry

Beginning Research on Boronic Acids

My initial steps involve a deep dive into boronic acids within organic chemistry. I'm focusing on their extensive applications, particularly cross-coupling, as protective agents, and within sensor technologies. The goal is to establish a solid foundation before narrowing my focus further.

Gathering Specific Reaction Details

I'm now seeking specific examples like the Suzuki-Miyaura coupling to find yield data, reaction conditions, and substrate scopes. I'm also gathering detailed experimental procedures for these key reactions. Simultaneously, I'm identifying logical relationships to visualize, such as the catalytic cycle.

Expanding Initial Understanding

I've delved into the initial search and now possess a good grasp of boronic acids' role. I've compiled notes on their significance, particularly in cross-coupling, focusing on the Suzuki reaction. I'm building a solid foundation from which I can branch out.

Digging Deeper into Applications

I'm now focusing on specific applications of boronic acids. I've uncovered details on their use in cross-coupling reactions (especially Suzuki-Miyaura), sensors (particularly glucose detection), as protecting groups (like MIDA and DAN esters), and in medicinal chemistry (e.g., Bortezomib). I'm moving toward a more quantitative understanding to compile a more in-depth technical guide.

Prioritizing Specific Data Gathering

Now, I'm shifting my focus to collecting detailed, quantitative data for the technical guide. I've pinpointed the gaps – reaction yields, specific conditions, substrate scopes, and detailed experimental protocols. The goal is to build comprehensive tables and diagrams. I'm actively searching for academic papers and methods-focused resources to fill these information voids.

Examining the Coupling

I've made headway in my research; I've compiled detailed data on the Suzuki-Miyaura coupling, specifically regarding its catalytic cycle and general experimental procedure. Furthermore, I've secured several concrete examples with their reaction conditions and yields.

Seeking Data Refinements

I've expanded my knowledge base significantly. The Suzuki-Miyaura coupling now has a solid foundation, including the Chan-Lam coupling. I've uncovered boronic acid-based sensor mechanisms and details on MIDA and DAN protecting groups. Additionally, I've outlined an aryl boronic acid synthesis. However, to produce a truly authoritative guide, I still need concrete, direct comparisons of different catalytic systems, particularly those that supply specific yields for the Suzuki-Miyaura coupling.

Comparing Reaction Conditions

I've assembled a solid base of knowledge! For the Suzuki-Miyaura coupling, I found its catalytic cycle, general procedures, and some examples with reaction details. I also discovered the Chan-Lam coupling and boronic acid sensor mechanisms. I have general aryl boronic acid synthesis and protecting group details, but need better specific comparisons of catalysts and detailed protocols for protecting/deprotecting. Finally, I have some mechanisms for glucose sensing.

Refining Data Gathering

My research has progressed significantly. I now have the core Suzuki-Miyaura coupling info: its cycle, methods, and yield examples. Chan-Lam coupling details are in hand, along with boronic acid-based sensor glucose mechanisms and data, including binding constants. MIDA and DAN protecting group specifics are now included. Aryl boronic acid synthesis is also covered. The key next steps are a comparative Suzuki-Miyaura table, detailed MIDA/DAN protocols, and a sensor molecule synthesis procedure for a truly comprehensive user experience. Diagrams are also in progress.

Analyzing Found Protocols

I've assembled several protocols now, including the Suzuki-Miyaura coupling, Chan-Lam coupling, MIDA protection of boronic acids, and a synthetic route. I'm currently comparing these, paying close attention to their strengths and weaknesses. I'm focusing on yields and required conditions.

Expanding Technical Depth

I've significantly expanded my data by acquiring detailed protocols for diverse reactions and in-depth information on their underlying mechanisms. I now possess comprehensive data on Suzuki-Miyaura coupling variations, including catalysts, ligands, and substrates. I have also found information about MIDA protection and DAN protection of boronic acids. I'm focusing on strengthening the comparative data. Specifically, a comprehensive, comparable table for the Suzuki-Miyaura reaction is still needed, and a step-by-step DAN protocol is pending.

Finalizing Data Acquisition

I've assembled a comprehensive collection of information on various reactions, including the Suzuki-Miyaura and Chan-Lam couplings and the MIDA protection of boronic acids. I now need a direct comparative table for the Suzuki-Miyaura reaction with varying conditions. Furthermore, I still need detailed experimental procedures for both DAN protection and deprotection. I am confident that these final details will complete the guide. I will do one last search for the needed review articles.

Targeting Remaining Data

I've gathered a substantial amount of information, including detailed protocols, reaction mechanisms, and examples for Suzuki-Miyaura and Chan-Lam couplings, MIDA protection, and glucose sensor synthesis. The catalytic cycle for Suzuki-Miyaura and the mechanism for glucose sensing are clear. I can now focus on creating diagrams. However, a comprehensive comparative table for Suzuki-Miyaura reactions is still needed, along with detailed protocols for DAN protection and both MIDA/DAN deprotection. I'm focusing my final search on these remaining critical gaps.

Discovering Key Reaction Details

I've assembled a wealth of information concerning the Suzuki-Miyaura coupling. My focus is now on the catalytic cycle, experimental protocols, and yield data. This detailed content will fuel the creation of a representative comparative table for the technical guide.

Gathering Reaction Insights

I've expanded my focus to include the Chan-Lam coupling, incorporating its protocol and mechanism. I've also secured procedures for MIDA anhydride and DAN protection of boronic acids, along with their deprotection protocols. Additionally, I've gathered information on a fluorescent glucose sensor and its mechanism, plus data for iterative cross-coupling workflow diagrams. I am confident in creating a representative Suzuki-Miyaura comparison table.

Analyzing Data and Synthesis

I've successfully gathered sufficient information to construct the technical guide. This includes:

-

A representative comparative table for Suzuki-Miyaura reactions.

-

Detailed experimental protocols.

-

Graphviz diagrams for iterative cross-coupling reactions.

-

Protocol and mechanism for Chan-Lam coupling.

-

Protection and deprotection protocols for MIDA and DAN-protected boronic acids.

-

Protocol for a fluorescent glucose sensor.

I'm now confident in the ability to deliver a valuable guide.

fundamental principles of Suzuki-Miyaura coupling

An In-Depth Technical Guide to the Fundamental Principles of the Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Its broad adoption in drug discovery and development is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1] This technical guide provides an in-depth overview of the Suzuki-Miyaura coupling, focusing on its core principles, quantitative data on catalyst performance, and detailed experimental protocols.

Core Principles: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is comprised of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1][2]

2. Transmetalation: In this step, the organic moiety from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[3]

3. Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its components:

-

Palladium Catalyst: Palladium complexes are the most common catalysts. The active species is Pd(0), which can be used directly (e.g., Pd(PPh₃)₄) or generated in situ from Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)).[4] The choice of catalyst and its loading significantly impact reaction efficiency and cost.

-

Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity.[5] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate oxidative addition and reductive elimination, especially for challenging substrates like aryl chlorides.[6]

-

Base: A base is crucial for the transmetalation step, activating the organoboron reagent.[3] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can be critical and is often substrate-dependent.

-

Solvent: The solvent system solubilizes the reactants and catalyst. A variety of organic solvents are used, such as toluene, dioxane, and tetrahydrofuran (THF), often in the presence of water.[7]

-

Organoboron Reagent: Boronic acids are the most common organoboron reagents due to their commercial availability and stability.[1] Boronate esters (e.g., pinacol esters) are also widely used and can offer improved stability.[7]

-

Organic Halide/Pseudohalide: The reactivity of the organic halide partner generally follows the trend I > Br > OTf >> Cl.[8] While aryl iodides and bromides are common substrates, significant progress has been made in the coupling of less reactive but more cost-effective aryl chlorides.

Quantitative Data on Catalyst Performance

The efficiency of a Suzuki-Miyaura coupling is often evaluated by the reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of various palladium catalyst systems in the coupling of different substrates.

Table 1: Comparison of Palladium Catalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid [6]

| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |

| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |

| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |

| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |

| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [1]

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |

| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 98 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 85 |

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid[5]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a Heteroaryl Chloride with a Heteroarylboronic Acid[9]

Materials:

-

Heteroaryl chloride (0.3 mmol, 1.0 equiv)

-

Heteroarylboronic acid (0.45 mmol, 1.5 equiv)

-

Ni(4-CF3stb)₃ (0.03 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄, 0.54 mmol, 1.8 equiv)

-

N,N-Dimethylacetamide (DMA) (0.6 mL)

Procedure:

-

Reaction Setup: In a glovebox, combine the heteroaryl chloride, heteroarylboronic acid, Ni(4-CF3stb)₃, and K₃PO₄ in a vial.

-

Add DMA (0.6 mL) and seal the vial.

-

Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block at 60 °C for 16 hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its versatility, reliability, and favorable environmental profile have cemented its status as a preferred method for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism, the role of each component, and the availability of robust experimental protocols are paramount to optimizing reaction conditions and achieving high yields of desired products, thereby accelerating the drug discovery and development process.

References

understanding the Lewis acidity of boronic acids

Starting Search Efforts

I've initiated comprehensive Google searches focused on the Lewis acidity of boronic acids. My aim is to collect quantitative data, understand the experimental methodologies used, and grasp the fundamental principles driving this acidity.

Analyzing Acidity Parameters

I'm now diving into the specifics. I'm actively searching for concrete experimental protocols to quantify boronic acid Lewis acidity, particularly fluoride ion affinity data, alongside pKa values. I'm aiming to build a substantial dataset covering a variety of boronic acids and examining the crucial substituent effects. I'm also exploring how boronic acids interact with Lewis bases in different contexts.

Uncovering Acidity Insights

I've been immersed in the Lewis acidity of boronic acids, discovering a rich landscape of information. I've found resources that clarify the core principles and various quantification techniques, including pKa, fluoride ion affinity, and Gutmann-Beckett method. My focus is on understanding the nuanced behavior of these compounds and its implications for reactivity.

Consolidating Data and Plans

My search has expanded, encompassing specific quantitative data like pKa values, binding constants, and detailed experimental protocols. I'm focusing now on structuring the information for clarity. I've uncovered step-by-step procedures for potentiometric and spectrophotometric titrations. Gathering more quantitative data is my present focus, and I need to find more detailed protocols for the Gutmann-Beckett method.

Expanding Search Parameters

I'm now zeroing in on quantitative data and detailed protocols. I have a broad overview of boronic acid acidity, but I'm refining the search for pKa values, binding constants, and specific experimental procedures for methods like the Gutmann-Beckett method. I've found initial data and protocols, but my focus is on expanding and organizing the information systematically. The next step is to prepare clear tables and diagrams for the "in-depth technical guide."

Compiling Relevant Data

I've assembled a considerable amount of information from the initial two search rounds, including several tables and discussions of pKa values for various substituted phenylboronic acids. I've also found preliminary data related to binding constants.

Analyzing Acid-Base Properties

I've gathered a substantial amount of information, including reaction schemes and mechanistic discussions related to boronic acid-catalyzed amide formation, and their interaction with diols and enzymes. While I have the principles, I still need to consolidate the quantitative data, like pKa values and binding constants, into structured tables. Further, more detailed experimental protocols are required for the in-depth guide.

Developing Detailed Procedures

I've made considerable progress. I now have a solid foundation, including various tables of pKa values and binding constants, along with mechanistic discussions. I've also found promising procedural details for potentiometric and spectrophotometric titrations, and the Gutmann-Beckett method. To fulfill the "detailed methodologies" request, I'll now focus on synthesizing this information into comprehensive, step-by-step guides. I've also identified the need for more specific details regarding experimental setups, which I will begin searching for, and synthesizing, as soon as possible. Then, it will be onto the visualizations.

Organizing Data & Procedures

I'm now focusing on synthesizing the data. I'm extracting and organizing all pKa and binding constant information into structured tables. Simultaneously, I'm developing detailed, step-by-step procedures for each experimental method. I've begun drafting DOT language scripts for the required visualizations.

Synthesizing Procedural Details

I'm now focusing on synthesizing the data and procedures. I'm extracting and organizing all pKa and binding constant information into structured tables. I will then use this information to create detailed, step-by-step procedures for each experimental method. I'm also now designing the DOT language scripts for the required visualizations.

Methodological & Application

Application Notes and Protocols: (4-Bromobutyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4-bromobutyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the introduction of a bromobutyl functional group onto various aromatic and heteroaromatic scaffolds, which is a valuable transformation in the synthesis of complex molecules, including pharmaceutical intermediates.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The use of alkylboronic acids, such as this compound, has expanded the scope of this reaction, providing access to a wider range of molecular architectures.[3]

Reaction Principle